

# Spectroscopic Profile of 2,4-Diphenylimidazole: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Diphenylimidazole

Cat. No.: B1331546

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **2,4-Diphenylimidazole** (CAS No. 670-83-7). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

## Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, High-Resolution Mass Spectrometry (HRMS), and a comparative analysis of FT-IR data for **2,4-Diphenylimidazole**.

**Table 1:  $^1\text{H}$  NMR Spectral Data of 2,4-Diphenylimidazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.87	d	7.5	2H	Aromatic Protons
7.75	d	7.0	2H	Aromatic Protons
7.42–7.33	m	-	6H	Aromatic Protons
7.26	t	4.0	1H	Imidazole C5-H

Solvent: CDCl<sub>3</sub>, Frequency: 500 MHz<sup>[1]</sup>

**Table 2: <sup>13</sup>C NMR Spectral Data of 2,4-Diphenylimidazole**

Chemical Shift (δ) ppm	Assignment
147.0	C2 (Imidazole Ring)
130.0	Aromatic Carbons
128.8	Aromatic Carbons
128.7	Aromatic Carbons
127.0	Aromatic Carbons
125.2	Aromatic Carbons
124.9	C4/C5 (Imidazole Ring)

Solvent: CDCl<sub>3</sub>, Frequency: 125 MHz<sup>[1]</sup>

**Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 2,4-Diphenylimidazole**

Parameter	Value
Calculated m/z (C <sub>15</sub> H <sub>13</sub> N <sub>2</sub> )	221.1079
Found m/z	221.1080

Ionization Method: ESI (Electrospray Ionization) or similar soft ionization technique is inferred.  
<sup>[1]</sup>

**Table 4: Comparative FT-IR Spectral Data**

Note: Specific FT-IR data for **2,4-Diphenylimidazole** was not explicitly found in the literature search. The following data is for the closely related compound 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole and provides expected absorption regions.

Wavenumber (cm <sup>-1</sup> )	Assignment
3100–3000	Aromatic C-H stretching
~1600-1450	C=C and C=N stretching (aromatic and imidazole rings)
1300-1000	C-H in-plane bending
950-800	C-H out-of-plane bending

The N-H stretching vibration of the imidazole ring is typically observed in the range of 3400-3200 cm<sup>-1</sup>.

## Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **2,4-Diphenylimidazole** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

**Instrumentation and Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for protons and 125 MHz for carbon-13.

- <sup>1</sup>H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.
- <sup>13</sup>C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for <sup>13</sup>C NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

## High-Resolution Mass Spectrometry (HRMS)

**Sample Preparation:** A dilute solution of **2,4-Diphenylimidazole** is prepared in a suitable volatile solvent such as methanol or acetonitrile.

**Instrumentation and Data Acquisition:** HRMS analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is calibrated using a known standard to ensure high mass accuracy. The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine their mass-to-charge ratio with high precision.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

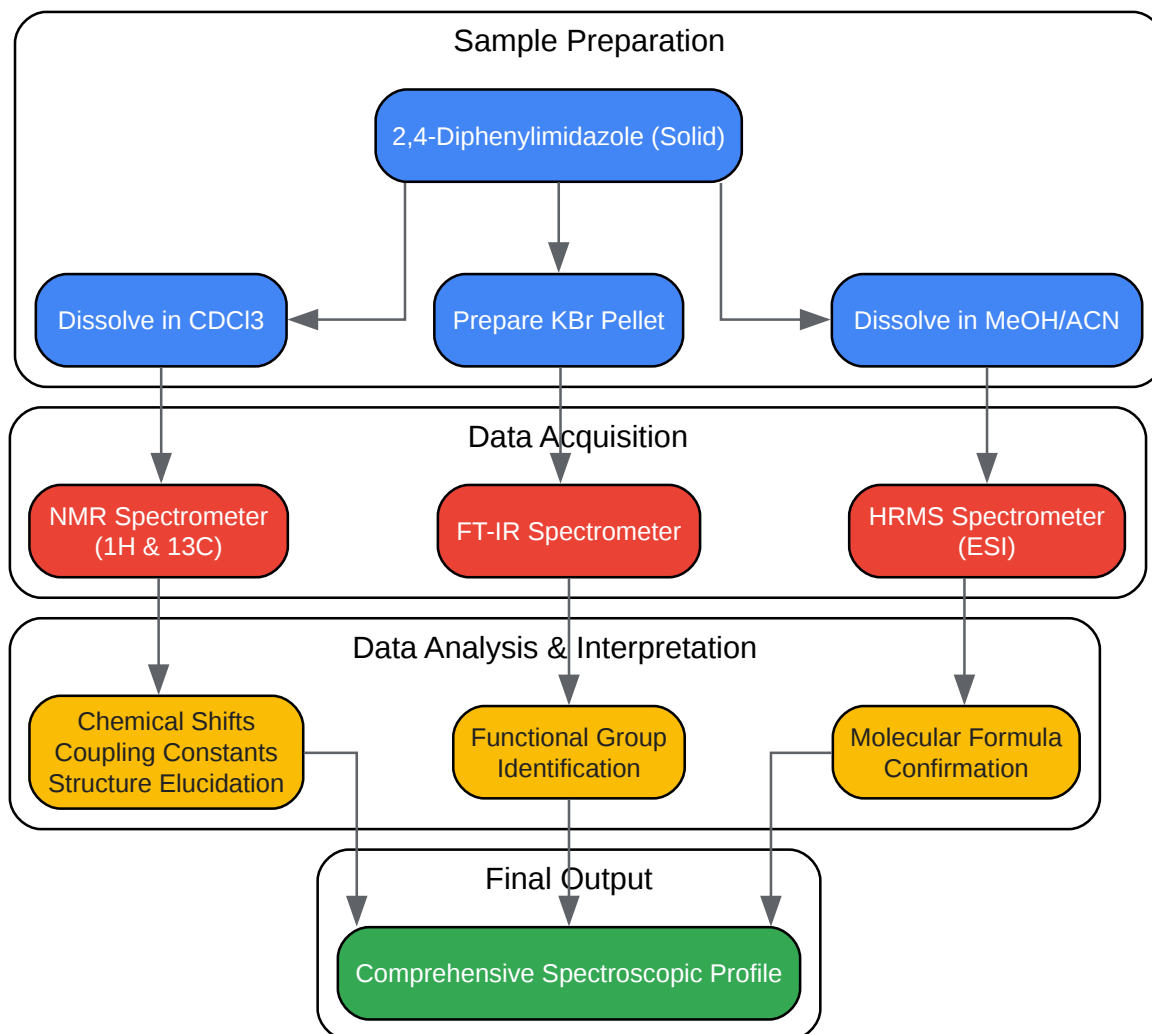
**Sample Preparation (KBr Pellet Method):** A small amount of **2,4-Diphenylimidazole** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

**Instrumentation and Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

## Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **2,4-Diphenylimidazole**.

## Spectroscopic Analysis Workflow for 2,4-Diphenylimidazole



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. [ijrar.org](https://www.ijrar.org) [[ijrar.org](https://www.ijrar.org)]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Diphenylimidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331546#spectroscopic-data-nmr-ir-mass-spec-of-2-4-diphenylimidazole>]

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